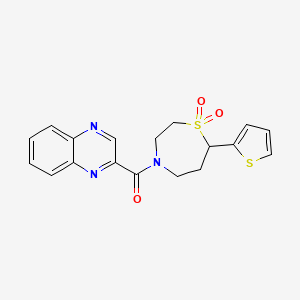
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone is a useful research compound. Its molecular formula is C18H17N3O3S2 and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that features a thiazepane ring, dioxido functional groups, and quinoxaline moieties. This unique structural combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and drug design.
Structural Characteristics
The molecular formula of this compound is C13H12N2O3S with a molecular weight of approximately 284.37 g/mol. The structural elements include:
- Thiazepane Ring : A seven-membered heterocyclic compound containing sulfur and nitrogen, known for its biological activity.
- Dioxido Group : Enhances reactivity and stability.
- Quinoxaline Moiety : Associated with various pharmacological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thiazepane Ring : Utilizing thiophene derivatives and thiazepane precursors.
- Introduction of Quinoxaline Moiety : Achieved through cyclization reactions.
- Oxidation Steps : To introduce the dioxido functionality.
Optimizing reaction conditions such as temperature, solvents, and catalysts is crucial for achieving high yields and purity.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. The presence of the thiophene and thiazepane rings may enhance interaction with bacterial cell membranes or enzymes involved in cell wall synthesis.
Anticancer Activity
Research into thiazepane derivatives has shown promise in anticancer applications. The quinoxaline component may contribute to this activity by interfering with DNA replication or signaling pathways in cancer cells.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, potential interactions include:
- Enzyme Inhibition : Binding to active sites on enzymes involved in metabolic pathways.
- Receptor Modulation : Altering receptor activity that influences cellular responses.
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
Properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-18(15-12-19-13-4-1-2-5-14(13)20-15)21-8-7-17(16-6-3-10-25-16)26(23,24)11-9-21/h1-6,10,12,17H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYCTURRRXNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














